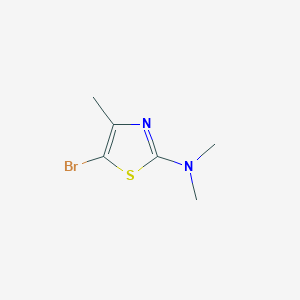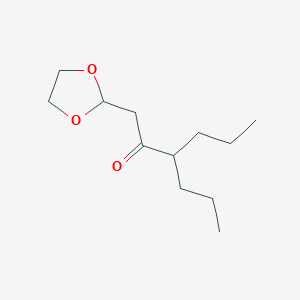
1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Wittig Olefination Reagent
This compound is utilized as a reagent in Wittig olefination reactions to introduce a 1,3-dioxolane moiety into target molecules. This is particularly useful in the synthesis of complex organic compounds where the 1,3-dioxolane group can act as a protective group or a synthetic intermediate .
Fluorescent Probes for Cysteine Detection
Researchers apply this compound in the development of ratiometric fluorescent probes. These probes are designed for the specific detection of cysteine over other amino acids like homocysteine and glutathione. This specificity is crucial in biological studies where accurate measurement of cysteine levels is required .
Synthesis of Calmodulin Kinase II Inhibitors
The compound finds application in the microwave-assisted synthesis of KN-93, a known inhibitor of calmodulin kinase II. This enzyme plays a significant role in calcium signaling pathways, and its inhibitors are valuable in the study of neurological disorders and cardiac diseases .
S1 Receptor Ligands
In the quest for new therapeutic agents, this compound is used for the preparation of fluorinated spirobenzofuran piperidines. These compounds are investigated for their potential as S1 receptor ligands, which could lead to new treatments for pain, schizophrenia, and neurodegenerative diseases .
Antitumor Agents
The compound is also involved in the synthesis of new antitumor agents. By acting as an intermediate, it contributes to the development of molecules that may exhibit activity against various cancer cell lines, aiding in cancer research and drug discovery .
Regio-Selective Indole Derivatives
It is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals, and this method allows for the efficient and selective synthesis of these compounds .
Stereospecific Generation of 1,3-Dioxolan-2-yl Cation
The compound is involved in the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine. This process is important for the stereoselective formation of substituted 1,3-dioxolanes .
Protective Group in Organic Synthesis
Lastly, the 1,3-dioxolane moiety of the compound can serve as a protective group in organic synthesis. This is particularly useful when sensitive functional groups need to be shielded from harsh reaction conditions during multi-step synthetic procedures .
Propriétés
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3-propylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-10(6-4-2)11(13)9-12-14-7-8-15-12/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEANQBXDHLQMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)
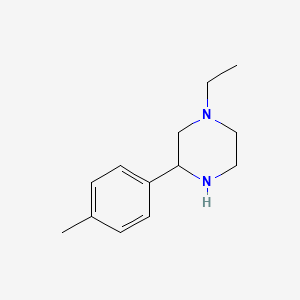


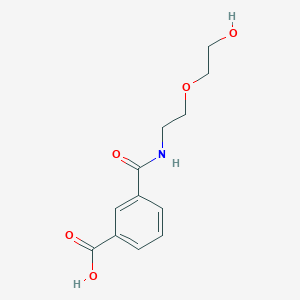
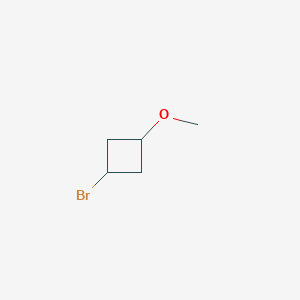

![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
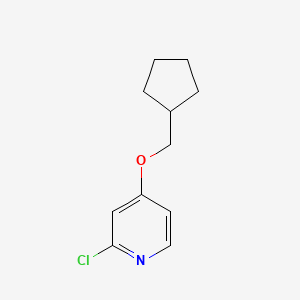
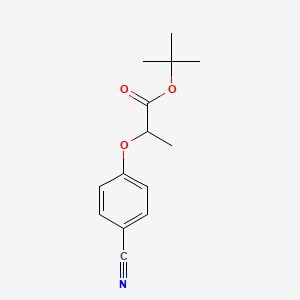
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)

